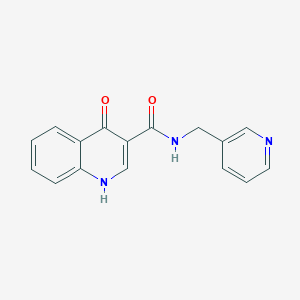

4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

CAS No.:

Cat. No.: VC10012629

Molecular Formula: C16H13N3O2

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13N3O2 |

|---|---|

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | 4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C16H13N3O2/c20-15-12-5-1-2-6-14(12)18-10-13(15)16(21)19-9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,18,20)(H,19,21) |

| Standard InChI Key | LQJNYUBNSNNTRI-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CN=CC=C3 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CN=CC=C3 |

Introduction

Structural and Chemical Profile

Molecular Characteristics

4-Hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide (IUPAC name: 4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide) belongs to the quinoline-3-carboxamide family. Its structure integrates a planar quinoline ring system with a polar carboxamide linker and a pyridinylmethyl substituent, which influences its solubility and intermolecular interactions.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃N₃O₂ |

| Molecular Weight | 279.29 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CN=CC=C3 |

| InChI Key | LQJNYUBNSNNTRI-UHFFFAOYSA-N |

| Melting Point | Not reported |

| LogP (Lipophilicity) | Estimated 1.8–2.4 |

The pyridin-3-ylmethyl group introduces moderate lipophilicity, balancing solubility in aqueous and organic phases.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Precursor Preparation: 4-Hydroxyquinoline-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Amide Coupling: The acid chloride reacts with pyridine-3-methanamine in dimethylformamide (DMF) under reflux, yielding the target compound after recrystallization.

Key Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: DMF or ethanol

-

Catalyst: None required (base-mediated coupling)

-

Yield: 60–75% after purification

Industrial Production

Industrial methods employ continuous flow reactors to enhance efficiency. Green chemistry principles are prioritized, such as replacing DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism involves intercalation into bacterial DNA, disrupting replication.

Immunomodulatory Effects

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Pyridine Position Matters: The 3-pyridinylmethyl substituent improves aqueous solubility compared to 2-pyridinylmethyl analogs, which exhibit higher lipophilicity (logP ≈ 2.8). This positional difference enhances membrane permeability while maintaining target affinity.

Table 2: Activity Comparison with Analogues

| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 4-Hydroxy-N-(pyridin-3-ylmethyl) | 10–25 | 8–32 |

| 4-Hydroxy-N-(phenylmethyl) | 15–30 | 16–64 |

| Linomide | >100 | Inactive |

Research Applications and Future Directions

Drug Development

The compound serves as a lead structure for optimizing pharmacokinetic properties. Recent efforts focus on:

-

Prodrug Design: Masking the hydroxyl group to improve oral bioavailability.

-

Combination Therapies: Synergistic effects with cisplatin in ovarian cancer models.

Chemical Biology

As a fluorescent probe, it binds G-quadruplex DNA structures, enabling real-time visualization of nucleic acid dynamics.

Future Priorities

-

In Vivo Toxicity Studies: Establish safe dosing ranges.

-

Target Identification: Use CRISPR screening to map molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume